ethyl 6-(4-methylphenyl)-4-oxo-8-phenyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
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Overview
Description
Ethyl 6-(4-methylphenyl)-4-oxo-8-phenyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound belonging to the class of pyrimido[2,1-b][1,3]thiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(4-methylphenyl)-4-oxo-8-phenyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of an aldehyde with a thioamide, followed by cyclization and esterification steps to form the final product .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(4-methylphenyl)-4-oxo-8-phenyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce certain functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups .
Scientific Research Applications
Ethyl 6-(4-methylphenyl)-4-oxo-8-phenyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 6-(4-methylphenyl)-4-oxo-8-phenyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating certain biological pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to ethyl 6-(4-methylphenyl)-4-oxo-8-phenyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate include other pyrimido[2,1-b][1,3]thiazines and related heterocyclic compounds. Examples include:
- Ethyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
- Ethyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Uniqueness
What sets this compound apart is its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it particularly valuable for certain applications in research and industry.
Biological Activity
Ethyl 6-(4-methylphenyl)-4-oxo-8-phenyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a synthetic compound belonging to the pyrimido-thiazine class. This class of compounds has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. The unique structural features of this compound suggest potential therapeutic applications that merit detailed exploration.
Chemical Structure and Properties
The compound's structure includes a pyrimido-thiazine core with various substituents that influence its biological activity. The molecular formula is C21H19N3O3S, with a molecular weight of approximately 397.45 g/mol. The presence of functional groups such as carboxylates and phenyl moieties contributes to its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that thiazine derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have been evaluated against various pathogens:
Compound | Activity | Reference |
---|---|---|
1 | MIC 50–75 μg/mL against Staphylococcus aureus, E. coli | |
2 | MIC 125–150 μg/mL against A. niger | |
3 | Significant antibacterial activity at higher concentrations (125–200 μg/mL) |
These results suggest that the compound may possess similar antimicrobial properties, warranting further investigation into its efficacy against specific strains.
Antitumor Activity
The thiazine scaffold is known for its antitumor potential. Studies have shown that derivatives containing the pyrimido-thiazine structure can inhibit cancer cell proliferation through various mechanisms. Notably, compounds have been reported to act on specific cancer types:
The antitumor activity of this compound should be evaluated in vitro and in vivo to confirm its therapeutic potential.
Anti-inflammatory Activity
Thiazine derivatives have also demonstrated anti-inflammatory effects in various models. In particular, compounds similar to this compound have shown promise in reducing inflammation markers:
Compound | Inflammatory Model | Effectiveness | Reference |
---|---|---|---|
C | Carrageenan-induced paw edema in rats | Significant reduction in edema size |
This suggests that the compound may modulate inflammatory pathways effectively.
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating the biological activity of pyrimido-thiazine derivatives:
- Synthesis and Evaluation : A study synthesized several pyrimido-thiazine derivatives and assessed their biological activities using various assays. The findings indicated that modifications at the phenyl ring enhanced antimicrobial and antitumor activities significantly.
- Mechanistic Studies : Research has explored the mechanisms by which thiazine derivatives exert their effects on cancer cell lines and bacterial strains. These studies often involve assessing cell cycle arrest and apoptosis induction in cancer cells.
Properties
Molecular Formula |
C23H22N2O3S |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
ethyl 6-(4-methylphenyl)-4-oxo-8-phenyl-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C23H22N2O3S/c1-3-28-22(27)19-20(16-7-5-4-6-8-16)24-23-25(18(26)13-14-29-23)21(19)17-11-9-15(2)10-12-17/h4-12,21H,3,13-14H2,1-2H3 |
InChI Key |
UGZCIOHDTSXIAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C)C(=O)CCS2)C4=CC=CC=C4 |
Origin of Product |
United States |
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